molecular formula C7H4BrN3O B1627667 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine CAS No. 924869-13-6

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B1627667
M. Wt: 226.03 g/mol
InChI Key: XZTKHSIEZHFTFG-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a chemical compound with the molecular formula C7H4BrN3O and a molecular weight of 226.03 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine can be represented by the SMILES string: C1=C(C=NC=C1Br)C2=NN=CO2 .


Physical And Chemical Properties Analysis

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a solid compound . Its exact physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

  • Medicinal Chemistry

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore .
    • They have been used in the treatment of various diseases in humans and animals .
    • Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
  • Agriculture

    • Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
    • They play an important role in modern agriculture .
  • Material Science

    • Oxadiazoles are of considerable importance in different fields such as material science .
    • They have established themselves as potential high-energy core .
  • Pharmaceuticals

    • There are a few commercially available drugs containing 1,2,4-oxadiazole nucleus . These include pleconaril (anti-infective), oxolamine (anti-inflammatory), prenoxdiazine (cough suppressant), butalamine (vasodilator), ataluren (used in Duchenne muscular dystrophy), and proxazole (used for anti-tussive and anti-plasmodic) .
  • Organic Synthesis

    • 3-Bromopyridine, which is part of “3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine”, is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
  • Biologically Active Compounds

    • 1,3,4-oxadiazoles have been found to be biologically active compounds with a variety of activities like antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic and anticonvulsive properties .
  • High Energy Molecules

    • Oxadiazoles have established themselves as potential high-energy core . Their derivatives have shown favorable oxygen balance and positive heat of formations .
  • Ionic Salts

    • Oxadiazoles can be utilized as ionic salts . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
  • Energetic Materials

    • Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Safety And Hazards

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be handled with care and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-11-10-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTKHSIEZHFTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594752
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

CAS RN

924869-13-6
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
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Citations

For This Compound
1
Citations
JK Augustine, V Vairaperumal, S Narasimhan… - Tetrahedron, 2009 - Elsevier
Propylphosphonic anhydride (T3P ® ) has been demonstrated to be an efficient and mild reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-…
Number of citations: 133 www.sciencedirect.com

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